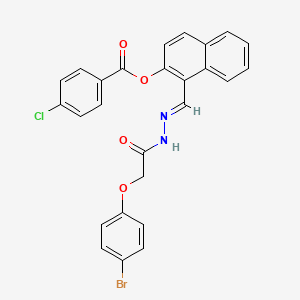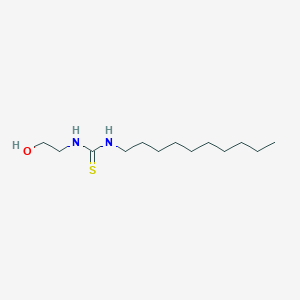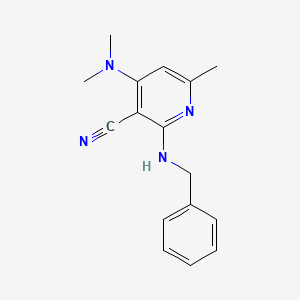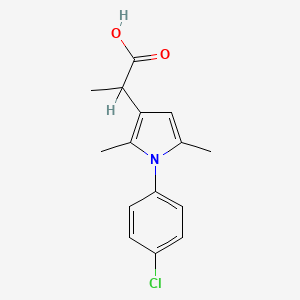![molecular formula C20H18N4S2 B12000798 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) is a complex organic compound with the molecular formula C20H18N4S2 and a molecular weight of 378.521 g/mol . This compound is characterized by the presence of a disulfide bridge linking two tetrahydroquinoline moieties, each bearing a carbonitrile group. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the disulfide bond and the carbonitrile groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) involves its interaction with molecular targets through its disulfide bridge and carbonitrile groups. These functional groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
Uniqueness
The uniqueness of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) lies in its disulfide bridge and carbonitrile groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H18N4S2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H18N4S2/c21-11-15-9-13-5-1-3-7-17(13)23-19(15)25-26-20-16(12-22)10-14-6-2-4-8-18(14)24-20/h9-10H,1-8H2 |
Clé InChI |
QDADGQCNMCKVND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=C(C=C2C1)C#N)SSC3=C(C=C4CCCCC4=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

